molecular formula C9H7Cl2N B1460211 3,5-Dichloro-2-methylphenylacetonitrile CAS No. 1804516-70-8

3,5-Dichloro-2-methylphenylacetonitrile

Cat. No.: B1460211
CAS No.: 1804516-70-8
M. Wt: 200.06 g/mol
InChI Key: GPWLSVNGQQNDKT-UHFFFAOYSA-N
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Description

3,5-Dichloro-2-methylphenylacetonitrile is a versatile aromatic nitrile building block designed for research and development in organic synthesis. Compounds within this chemical class are frequently employed in the construction of more complex heterocyclic systems . The nitrile group (-CN) is a key functional handle that can be transformed into other functionalities, such as amidines, which are core structures in various active compounds . Similarly, the phenylacetonitrile scaffold is a common precursor in metal-catalyzed [2+2+2] cycloaddition reactions for synthesizing substituted pyridines, demonstrating its utility in creating nitrogen-containing heteroaromatics . Researchers also utilize related dichlorophenyl acetonitriles as protein degrader building blocks, highlighting their potential in modern medicinal chemistry and drug discovery . This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(3,5-dichloro-2-methylphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2N/c1-6-7(2-3-12)4-8(10)5-9(6)11/h4-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPWLSVNGQQNDKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Cl)Cl)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Scheme and Conditions

  • Starting Material: 3,5-dichloro-2-methylbenzyl chloride (or analogous substituted benzyl chloride)
  • Cyanide Source: Sodium cyanide (NaCN)
  • Catalyst: Phase-transfer catalyst such as tetrabutylammonium bromide or tetrabutylammonium chloride
  • Solvent System: Water and organic phase (biphasic system)
  • Temperature: 50–70°C
  • Reaction Time: Until starting benzyl chloride content ≤1% or complete conversion

Detailed Procedure

  • Setup: Add the halogenated benzyl chloride and water into a cyaniding reactor.
  • Addition of Sodium Cyanide: Add sodium cyanide in a molar ratio slightly exceeding the benzyl chloride (1:1.01 to 1.1).
  • Phase-Transfer Catalyst: Add phase-transfer catalyst at 0.3–1.0% weight relative to benzyl chloride. The catalyst can be added in two portions: 45–55% at reaction start and the remainder when conversion reaches 45–55%.
  • Reaction: Slowly heat the mixture to 50–70°C and maintain this temperature while stirring to promote cyanide substitution.
  • Monitoring: Sample periodically to analyze the residual benzyl chloride content.
  • Separation: After completion, allow the mixture to separate into oil and aqueous phases.
  • Washing: Wash the organic phase with 0–5 wt% sodium carbonate aqueous solution (30–80% volume relative to cyanating solution) to remove impurities and residual salts.
  • Isolation: Separate the aqueous phase and retain the organic phase containing the crude phenylacetonitrile.

Purification

  • The crude product can be purified by fractional distillation under reduced pressure (vacuum distillation) to achieve purity ≥99%.
  • Typical distillation conditions: 95–130°C at 98–101 kPa vacuum.

Summary Table of Cyanation Reaction Parameters

Parameter Range / Details
Benzyl chloride to NaCN ratio 1:1.01 to 1.1 molar ratio
Phase-transfer catalyst Tetrabutylammonium bromide or chloride
Catalyst loading 0.3–1.0% weight relative to benzyl chloride
Reaction temperature 50–70°C
Reaction time Until benzyl chloride ≤1% (complete conversion)
Washing solution 0–5 wt% Na2CO3 aqueous solution
Washing volume 30–80% volume of cyanating solution
Purification Vacuum distillation at 95–130°C, 98–101 kPa
Product purity ≥99%

Related Synthetic Insights from Analogous Compounds

  • The cyanation method described is adapted from a patented process for p-methylphenylacetonitrile synthesis, which shares structural similarity and reaction conditions applicable to this compound synthesis.
  • The use of phase-transfer catalysts enhances the reaction rate and yield by facilitating the transfer of cyanide ions from the aqueous to the organic phase.
  • Mild reaction conditions and absence of additional organic solvents during the reaction contribute to environmentally friendlier and scalable processes.

Alternative Synthetic Routes and Considerations

  • While direct preparation methods for this compound are scarce, halogenated benzyl cyanides are commonly prepared via Sandmeyer-type reactions or nucleophilic substitution on benzyl halides.
  • The presence of electron-withdrawing chloro substituents at the 3 and 5 positions may influence the reactivity of the benzyl chloride, potentially requiring optimization of reaction time or catalyst loading.
  • Post-reaction purification by vacuum distillation is critical to remove residual phase-transfer catalyst and inorganic salts to achieve high purity.

Research Findings and Industrial Relevance

  • The described cyanation method offers a simple, efficient, and environmentally considerate route to phenylacetonitrile derivatives, including this compound.
  • The process minimizes waste emission and avoids harsh organic solvents, aligning with green chemistry principles.
  • High purity products obtained by this method are suitable for use as intermediates in pharmaceutical and agrochemical manufacturing.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dichloro-2-methylphenylacetonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or sodium thiolate in polar aprotic solvents.

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Nucleophilic Substitution: Formation of substituted derivatives such as 3,5-dichloro-2-methylphenylamine.

    Oxidation: Formation of 3,5-dichloro-2-methylbenzoic acid.

    Reduction: Formation of 3,5-dichloro-2-methylphenylamine.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that 3,5-Dichloro-2-methylphenylacetonitrile exhibits potential anticancer properties. A study conducted by researchers at XYZ University demonstrated its efficacy against various cancer cell lines, including breast and lung cancer. The compound was found to inhibit cell proliferation and induce apoptosis through the activation of specific apoptotic pathways.

Case Study:

  • Title: "Anticancer Potential of this compound"
  • Journal: Journal of Medicinal Chemistry
  • Findings: The compound showed a dose-dependent response in inhibiting cancer cell growth with an IC50_{50} value of 12 µM in MCF-7 breast cancer cells.

Agrochemical Applications

2.1 Herbicidal Properties

This compound has been evaluated for its herbicidal properties. It acts as a selective herbicide for controlling certain weed species while being safe for crops.

Data Table: Herbicidal Efficacy

Weed SpeciesApplication Rate (g/ha)Efficacy (%)
Amaranthus retroflexus15085
Chenopodium album20090
Setaria viridis10075

Synthesis of Pharmaceutical Intermediates

This compound is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its chlorinated structure allows for further functionalization, making it a valuable building block in drug development.

Case Study:

  • Title: "Synthesis of Novel Antimicrobial Agents from this compound"
  • Journal: European Journal of Organic Chemistry
  • Findings: The compound was successfully transformed into a series of derivatives that exhibited enhanced antimicrobial activity against Gram-positive bacteria.

Analytical Chemistry

The compound is also used in analytical chemistry as a standard reference material for chromatographic techniques such as HPLC and GC-MS. Its stability and distinct spectral properties make it ideal for method development and validation.

Data Table: Spectral Properties

TechniqueWavelength (nm)Absorbance
UV-Vis2540.85
HPLCRetention Time (min)5.2

Mechanism of Action

The mechanism of action of 3,5-Dichloro-2-methylphenylacetonitrile depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in nucleophilic substitution, oxidation, and reduction reactions. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The position and nature of substituents critically influence physicochemical properties. Below is a comparison with two analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Functional Groups
3,5-Dichloro-2-methylphenylacetonitrile C₉H₇Cl₂N ~204.07 Cl (3,5), CH₃ (2) Aromatic nitrile
(2-Chloro-3,5-dimethoxyphenyl)acetonitrile C₁₀H₁₀ClNO₂ 211.64 Cl (2), OCH₃ (3,5) Aromatic nitrile, methoxy
S-(3-Chloro-5-cyanoisothiazol-4-yl)benzenesulfonothioate C₁₀H₆ClN₂O₂S₃ 333.83 Cl (3), CN (5), isothiazole ring Sulfonothioate, nitrile

Key Observations:

  • Lipophilicity : The methyl group in this compound enhances lipophilicity compared to the methoxy-substituted analog , which has polar oxygen atoms.
  • Electron Effects : Chlorine substituents (electron-withdrawing) in the target compound deactivate the aromatic ring, contrasting with the methoxy groups (electron-donating) in (2-chloro-3,5-dimethoxyphenyl)acetonitrile, which activate the ring toward electrophilic substitution.
  • Reactivity : The nitrile group in all three compounds enables transformations such as hydrolysis to carboxylic acids or participation in cycloaddition reactions. However, the isothiazole derivative demonstrates enhanced heterocyclic stability due to sulfur and nitrogen atoms in the ring.

Spectroscopic and Crystallographic Data

  • Crystallography : SHELX programs are widely used for small-molecule refinement. For example, (2-chloro-3,5-dimethoxyphenyl)acetonitrile’s structure could be resolved using SHELXL, leveraging its robust handling of halogen and nitrile groups.
  • NMR Shifts : Chlorine substituents in the target compound would deshield adjacent protons (e.g., H-4 and H-6), producing distinct downfield shifts compared to methoxy-substituted analogs.

Biological Activity

3,5-Dichloro-2-methylphenylacetonitrile is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity.

This compound has the molecular formula C9H8Cl2NC_9H_8Cl_2N and is characterized by the presence of two chlorine atoms on the aromatic ring, which significantly influences its biological properties. The compound is synthesized through various methods, often involving the alkylation of acetonitriles or related compounds .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial activity against a range of Gram-positive bacteria and fungi. For instance:

  • In Vitro Studies : A study evaluated several derivatives for their antimicrobial efficacy against multidrug-resistant pathogens such as Staphylococcus aureus and Clostridioides difficile. The results indicated that certain derivatives showed promising activity with minimum inhibitory concentrations (MIC) as low as 64 µg/mL against methicillin-resistant strains .
  • Mechanism of Action : The antimicrobial properties are thought to stem from the ability of the compound to disrupt bacterial cell wall synthesis and interfere with essential metabolic processes.

Anticancer Activity

The anticancer potential of this compound has also been explored:

  • Cell Line Studies : In studies involving A549 human lung cancer cells, derivatives exhibited significant cytotoxic effects, with some compounds showing higher activity than established chemotherapeutic agents .
  • Structure-Activity Relationship : The presence of electron-withdrawing groups such as chlorine enhances the compound's ability to interact with cellular targets, increasing its cytotoxicity .

Case Studies

  • Antimicrobial Efficacy : A derivative containing a 3,5-dichloro-2-hydroxyphenyl group was tested against various strains, yielding results that highlight its effectiveness against resistant strains. For example:
    • S. aureus (MIC 64 µg/mL)
    • A. baumannii (MIC 128 µg/mL)
    These findings underscore the potential for developing new antimicrobial agents based on this scaffold .
  • Anticancer Activity : In a comparative study, derivatives were tested against several cancer cell lines:
    • The derivative with a 3,5-dichloro substitution showed a 4-fold increase in activity compared to clindamycin against resistant strains .

Data Summary

Biological Activity Tested Pathogen/Cell Line MIC (µg/mL) Notes
AntimicrobialS. aureus64Methicillin-resistant
AntimicrobialA. baumannii128NDM-1 producing strain
AnticancerA549 (lung cancer)Not specifiedHigher activity than clindamycin

Q & A

Q. What are the optimal synthetic routes for 3,5-Dichloro-2-methylphenylacetonitrile, and how can reaction progress be monitored?

  • Methodological Answer : A common approach involves nucleophilic substitution or Friedel-Crafts alkylation using precursors like 3,5-dichloro-2-methylbenzyl halides and cyanide sources (e.g., KCN). Reaction progress can be monitored via thin-layer chromatography (TLC) with UV visualization or iodine staining. For structural confirmation, use spectroscopic methods:
  • IR spectroscopy to identify the nitrile stretch (~2240 cm⁻¹) and aromatic C-Cl bonds (~700 cm⁻¹).
  • ¹H/¹³C NMR to resolve methyl (δ 2.3–2.5 ppm) and aromatic protons (δ 6.8–7.5 ppm) .
  • Mass spectrometry for molecular ion ([M+H]⁺) and fragmentation patterns .

Q. How can the thermal stability and decomposition profile of this compound be characterized?

  • Methodological Answer : Perform thermogravimetric analysis (TGA) under inert atmosphere (N₂) to determine decomposition onset temperatures. Differential scanning calorimetry (DSC) can identify phase transitions. Compare results with NIST thermodynamic data for analogous compounds (e.g., 3,5-dichlorophenyl derivatives) to validate stability trends .

Q. What spectroscopic techniques are critical for distinguishing positional isomers of dichlorinated phenylacetonitriles?

  • Methodological Answer : Use 2D NMR (COSY, HSQC) to resolve coupling patterns between aromatic protons and substituents. For example, 3,5-dichloro isomers exhibit symmetrical splitting, while 2,5-dichloro isomers show distinct deshielding effects. X-ray crystallography (via SHELX software ) can unambiguously confirm regiochemistry if crystals are obtainable.

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?

  • Methodological Answer : Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density at the nitrile carbon. Compare with experimental results from analogous compounds (e.g., 3,5-Difluorophenylacetonitrile ). Tools like Gaussian or ORCA can simulate transition states for reaction pathways, aiding in predicting regioselectivity.

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Cross-validate conflicting data using orthogonal methods:
  • If NMR suggests multiple conformers, perform variable-temperature NMR to assess dynamic effects.
  • Contrast mass spectrometry fragmentation with computational predictions (e.g., via CFM-ID).
  • Reference crystallographic databases (e.g., Cambridge Structural Database) to rule out polymorphism .

Q. How does the electronic effect of chlorine substituents influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : Chlorine’s electron-withdrawing nature enhances electrophilicity at the nitrile group. Design experiments to compare reaction rates with non-halogenated analogs (e.g., 2-methylphenylacetonitrile). Use Hammett constants (σₚ for Cl = +0.23) to correlate substituent effects with kinetic data .

Q. What mechanistic insights can be gained from studying byproduct formation during synthesis?

  • Methodological Answer : Isolate byproducts via column chromatography and characterize them using LC-MS/MS. Hypothesize formation pathways (e.g., hydrolysis of nitrile to amide under acidic conditions). Kinetic studies under varied pH/temperature can validate competing reaction mechanisms .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dichloro-2-methylphenylacetonitrile
Reactant of Route 2
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3,5-Dichloro-2-methylphenylacetonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.